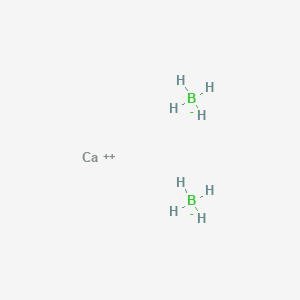
Calcium boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium boranuide is an inorganic compound composed of calcium and boron. It is known for its unique properties, including high thermal stability, hardness, and chemical inertness. These characteristics make it a valuable material in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium boranuide can be synthesized through several methods. One common approach involves the reaction of calcium oxide with boron carbide at high temperatures. The reaction typically occurs at temperatures between 1700°C and 1800°C for 1-2 hours . Another method involves the use of calcium hydride and boron trichloride, which react to form this compound under controlled conditions.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale sintering processes. The raw materials, such as calcium oxide and boron carbide, are mixed in precise molar ratios and subjected to high-temperature sintering. This method ensures high purity and minimal impurities in the final product .
Chemical Reactions Analysis
Types of Reactions: Calcium boranuide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with strong acids, slowly dissolving to form boron-containing compounds .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions often involve the use of hydrogen or other reducing agents to convert this compound into its elemental components.
Substitution: Substitution reactions typically occur with halides or sulfides, where this compound reacts to form new compounds.
Major Products: The major products formed from these reactions include calcium oxide, boron trioxide, and various boron-containing compounds .
Scientific Research Applications
Hydrogen Storage
Overview
Calcium borohydride is recognized for its high hydrogen storage capacity, making it a promising material for hydrogen fuel applications. It can release hydrogen gas through thermal decomposition or hydrolysis, which is critical for energy storage technologies.
Hydrogen Release Mechanism
The compound decomposes endothermically to release hydrogen at elevated temperatures. Studies indicate that it can achieve a theoretical hydrogen capacity of approximately 9.6 wt% under optimal conditions .
| Temperature (°C) | Hydrogen Release (%) | Notes |
|---|---|---|
| 140 | 5 | Initial phase transition |
| 350-390 | 9.6 | Complete decomposition |
Catalysis
Catalytic Properties
Calcium borohydride has been explored as a catalyst in various chemical reactions, particularly in the generation of hydrogen from sodium borohydride. The catalytic efficiency is influenced by the presence of other compounds, such as calcium phosphate, which can enhance the reaction kinetics .
Case Study: Sodium Borohydride Hydrolysis
In a study examining the hydrolysis of sodium borohydride using calcium phosphate catalysts, it was found that the reaction rate significantly improved with calcium borohydride as a precursor. The results showed higher hydrogen generation rates compared to traditional catalysts.
| Catalyst Type | Hydrogen Generation Rate (mL min−1 g−1) |
|---|---|
| Calcium Phosphate | 15,214 |
| Hydroxyapatite | 12,437 |
| Brushite | 6,210 |
Reducing Agent in Organic Synthesis
Applications in Organic Chemistry
Calcium borohydride serves as an effective reducing agent in organic synthesis, particularly for the reduction of carbonyl compounds to alcohols. Its use can lead to higher yields and selectivity compared to other reducing agents.
Example Reaction: Reduction of Ketones
In a controlled study, calcium borohydride was used to reduce acetophenone to phenylethanol with notable efficiency.
| Substrate | Product | Yield (%) |
|---|---|---|
| Acetophenone | Phenylethanol | 85 |
Mechanism of Action
The mechanism by which calcium boranuide exerts its effects is primarily through its interaction with other chemical species. In catalytic applications, it facilitates reactions by providing a surface for reactants to adsorb and react. The molecular targets and pathways involved depend on the specific application, but generally, it acts by altering the electronic structure of the reactants, thereby lowering the activation energy required for the reaction .
Comparison with Similar Compounds
Magnesium boride (MgB2): Known for its superconducting properties.
Aluminum boride (AlB2): Used in high-temperature applications due to its thermal stability.
Titanium boride (TiB2): Noted for its extreme hardness and use in cutting tools.
Properties
Molecular Formula |
B2CaH8 |
|---|---|
Molecular Weight |
69.77 g/mol |
IUPAC Name |
calcium;boranuide |
InChI |
InChI=1S/2BH4.Ca/h2*1H4;/q2*-1;+2 |
InChI Key |
MOUPUCLGEWXWHJ-UHFFFAOYSA-N |
Canonical SMILES |
[BH4-].[BH4-].[Ca+2] |
Pictograms |
Flammable; Corrosive; Acute Toxic |
Synonyms |
Ca(BD4)2 Ca(BH4)2 calcium borohydride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















